molecular formula C10H15NO3S B2414228 4-ethoxy-N-ethylbenzenesulfonamide CAS No. 477482-95-4

4-ethoxy-N-ethylbenzenesulfonamide

Cat. No. B2414228
CAS RN: 477482-95-4
M. Wt: 229.29
InChI Key: HMUYRCKAPBTHJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-ethoxy-N-ethylbenzenesulfonamide, also known as EBS, is a chemical compound that has gained significant attention in the scientific community due to its potential use as a pharmaceutical drug. EBS belongs to the sulfonamide class of compounds and has a molecular formula of C10H15NO3S.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-ethylbenzenesulfonamide is not fully understood, but it is believed to work by inhibiting the activity of enzymes such as carbonic anhydrase and matrix metalloproteinases. These enzymes play a crucial role in the development and progression of diseases such as cancer and inflammation.
Biochemical and Physiological Effects:
4-ethoxy-N-ethylbenzenesulfonamide has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and reduce inflammation in animal models. 4-ethoxy-N-ethylbenzenesulfonamide has also been shown to have a protective effect on the liver and kidneys.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-ethoxy-N-ethylbenzenesulfonamide in lab experiments is that it is relatively easy to synthesize and purify. However, one limitation is that it is not very soluble in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for the research on 4-ethoxy-N-ethylbenzenesulfonamide. One area of interest is the development of new drugs based on the structure of 4-ethoxy-N-ethylbenzenesulfonamide. Another area of interest is the investigation of the mechanism of action of 4-ethoxy-N-ethylbenzenesulfonamide and its potential use in the treatment of other diseases. Additionally, more research is needed to fully understand the biochemical and physiological effects of 4-ethoxy-N-ethylbenzenesulfonamide.

Synthesis Methods

4-ethoxy-N-ethylbenzenesulfonamide can be synthesized through the reaction of 4-aminobenzenesulfonamide with ethyl iodide in the presence of a base such as sodium hydroxide. This reaction results in the formation of 4-ethoxy-N-ethylbenzenesulfonamide as a white crystalline solid with a melting point of 102-104 °C.

Scientific Research Applications

4-ethoxy-N-ethylbenzenesulfonamide has been studied for its potential use as a drug for the treatment of various diseases such as cancer, diabetes, and inflammation. Several studies have shown that 4-ethoxy-N-ethylbenzenesulfonamide has anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs.

properties

IUPAC Name

4-ethoxy-N-ethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3S/c1-3-11-15(12,13)10-7-5-9(6-8-10)14-4-2/h5-8,11H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMUYRCKAPBTHJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC=C(C=C1)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethoxy-N-ethylbenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.